molecular formula C7H3BrClIO2 B13703754 3-Bromo-4-chloro-2-iodobenzoic acid

3-Bromo-4-chloro-2-iodobenzoic acid

Cat. No.: B13703754
M. Wt: 361.36 g/mol
InChI Key: ZNZMHZSUJOFMLO-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3BrClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the sequential halogenation of benzoic acid, where bromine, chlorine, and iodine are introduced to the benzene ring under controlled conditions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination, thionyl chloride for chlorination, and iodine monochloride for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Products include hypervalent iodine compounds such as 2-iodoxybenzoic acid.

    Reduction: Products include dehalogenated benzoic acids.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogen atoms can act as leaving groups in substitution reactions or as sites for oxidation and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-2-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern allows for diverse reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C7H3BrClIO2

Molecular Weight

361.36 g/mol

IUPAC Name

3-bromo-4-chloro-2-iodobenzoic acid

InChI

InChI=1S/C7H3BrClIO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)

InChI Key

ZNZMHZSUJOFMLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)I)Br)Cl

Origin of Product

United States

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